molecular formula C22H26N4O2 B4541832 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide

4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No. B4541832
M. Wt: 378.5 g/mol
InChI Key: VHTXUZQSTDUOQG-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mechanism of Action

4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide works by inhibiting the activity of Syk, which is a key component of B-cell receptor signaling. B-cell receptor signaling is important for the survival and proliferation of B-cells, and dysregulation of this pathway is a hallmark of many B-cell malignancies. By inhibiting Syk, this compound disrupts B-cell receptor signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the proliferation of B-cells and induce apoptosis in B-cell lines and primary CLL cells. This compound has also been shown to inhibit the activation of downstream signaling pathways, including AKT and ERK. In addition, this compound has been shown to inhibit the secretion of cytokines and chemokines that are important for the survival and proliferation of B-cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide is its specificity for Syk, which minimizes off-target effects. This compound has also shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is complex and low-yielding, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide. One area of interest is the development of combination therapies that incorporate this compound with other targeted agents or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection and treatment strategies. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in different types of B-cell malignancies.

Scientific Research Applications

4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other treatments. This compound has also been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells.

properties

IUPAC Name

4-methoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-25-20-11-8-17(23-22(27)16-6-9-18(28-2)10-7-16)14-19(20)24-21(25)15-26-12-4-3-5-13-26/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTXUZQSTDUOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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